N-butylpyrimidin-2-amine

Lipophilicity Membrane Permeability Oral Bioavailability

Medicinal chemistry teams optimizing CNS-penetrant leads often encounter permeability deficits with shorter N-alkyl 2-aminopyrimidine analogs. N-Butylpyrimidin-2-amine occupies the empirically validated lipophilicity sweet spot (XlogP=1.8, TPSA=37.8 Ų) for blood-brain barrier penetration and intracellular target engagement. • ~20-50× higher predicted membrane permeability versus N-methyl analog, enabling robust cellular probe development. • Privileged core for PLK-family kinase inhibitor libraries with tunable steric footprint (MW 151.21, 4 rotatable bonds). • Free primary amine handle for rapid SAR derivatization toward GPCR modulators, including CB1-targeted programs. Supplied at ≥95% purity with flexible packaging. Request a quotation for immediate worldwide shipping.

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
CAS No. 10132-28-2
Cat. No. B175858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butylpyrimidin-2-amine
CAS10132-28-2
Synonyms2-(butylamino)pyrimidine
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCCCCNC1=NC=CC=N1
InChIInChI=1S/C8H13N3/c1-2-3-5-9-8-10-6-4-7-11-8/h4,6-7H,2-3,5H2,1H3,(H,9,10,11)
InChIKeyHSSUQMDTTMMOGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Butylpyrimidin-2-amine Structural & Physicochemical Baseline


N-Butylpyrimidin-2-amine (CAS 10132-28-2) is an N-alkyl substituted 2-aminopyrimidine derivative. It serves as a versatile synthetic intermediate in medicinal chemistry, with the butyl substituent imparting a specific balance of lipophilicity (XlogP = 1.8) and moderate topological polar surface area (TPSA = 37.8 Ų) . The compound is characterized by a molecular weight of 151.21 g/mol and a primary amino group capable of participating in hydrogen bonding and further functionalization . This foundational physicochemical profile distinguishes it from shorter-chain N-alkyl analogs and underlies its utility in drug discovery campaigns targeting kinase inhibition, GPCR modulation, and other therapeutic areas.

Core Handle Primary amino group enables diverse derivatization in library synthesis workflows
Lipophilicity Butyl substituent provides moderate lipophilicity supporting permeability prediction
SAR Space Distinct steric and conformational profile versus shorter-chain N-alkyl analogs

N-Butylpyrimidin-2-amine vs. Shorter Analogs: Substitution Risk


Within the 2-aminopyrimidine chemotype, the N-alkyl substituent length is a critical determinant of lipophilicity, membrane permeability, and target engagement. Substituting N-butylpyrimidin-2-amine with a shorter-chain analog such as N-methyl, N-ethyl, or N-propyl derivative results in a quantifiable reduction in lipophilicity (e.g., XlogP decreases from 1.8 for N-butyl to 0.5 for N-methyl), which can significantly alter pharmacokinetic properties and binding kinetics [1]. Conversely, moving to longer or branched alkyl groups introduces steric constraints that may compromise target fit. The butyl group occupies an empirically validated 'sweet spot' in many medicinal chemistry programs, as evidenced by its presence in optimized leads across multiple target classes. Blind substitution without comparative data risks loss of potency, altered selectivity, or unexpected metabolic liabilities.

Shorter-chain analogs reduce lipophilicity

N-methyl, N-ethyl, or N-propyl derivatives shift LogP downward, which may alter passive membrane permeability and predicted PK profile

Steric and conformational mismatch

Different alkyl chain length changes rotatable bond count and steric bulk, potentially affecting target binding kinetics and metabolic stability

Selectivity profile may not transfer

Reported class-level binding and selectivity data for butyl-substituted analogs may not be reproduced with shorter-chain replacements

N-Butylpyrimidin-2-amine Comparative Evidence Guide


Lipophilicity-Driven Membrane Permeability Advantage

N-Butylpyrimidin-2-amine exhibits a calculated XlogP of 1.8 . This represents a substantial increase in lipophilicity compared to the N-methyl analog (XlogP = 0.5) [1] and the N-ethyl analog (ACD/LogP = 0.75) . The 1.3-1.05 unit increase in LogP translates to an approximately 20- to 50-fold higher predicted octanol-water partition coefficient, which is directly correlated with improved passive diffusion across biological membranes.

Lipophilicity Advantage
Cross-study comparable
XlogP = 1.8 (Δ+1.3 vs N-methyl; Δ+1.05 vs N-ethyl)
Supports permeability prediction in lead optimization research
Predicted partition coefficients; experimental logP verification advised
Lipophilicity Membrane Permeability Oral Bioavailability

TPSA Compatibility with CNS Drug-Like Space

N-Butylpyrimidin-2-amine has a TPSA of 37.8 Ų . This value is substantially lower than the empirical threshold of < 90 Ų commonly associated with favorable blood-brain barrier (BBB) penetration. While TPSA is largely determined by the polar atoms of the pyrimidine core and is similar across N-alkyl analogs (e.g., N-methyl TPSA ≈ 38 Ų), the combination of low TPSA with moderate lipophilicity (XlogP = 1.8) positions N-butylpyrimidin-2-amine within the physicochemical space typical of CNS-active small molecules [1].

CNS Drug-Like TPSA
Supporting evidence
TPSA = 37.8 Ų (<90 Ų empirical CNS threshold)
Aligns with physicochemical space typical of CNS-penetrant small molecules
Requires experimental BBB penetration validation in target model
Blood-Brain Barrier CNS Penetration Drug Design

CB1 Receptor Affinity & Selectivity Enhancement

In a series of substituted pyrimidines evaluated as cannabinoid CB1 receptor ligands, the N-butyl-substituted analog (compound 13b) demonstrated an IC50 of 16.3 nM for CB1 and a CB2/CB1 selectivity ratio of 181.6 [1]. While this compound is a more complex pyrimidine derivative rather than N-butylpyrimidin-2-amine itself, the data illustrate the critical contribution of the N-butyl group to achieving potent binding and high selectivity within this chemotype class.

CB1 Receptor Affinity Context
Class-level inference
Analog IC50 = 16.3 nM (CB1); CB2/CB1 selectivity = 181.6
Class-level support for GPCR modulator scaffold selection
Data from complex pyrimidine analog; direct extrapolation requires review
GPCR Cannabinoid Receptor Binding Affinity Selectivity

Steric Profile Differentiation from Shorter Analogs

N-Butylpyrimidin-2-amine has a molecular weight of 151.21 g/mol and contains 4 rotatable bonds . In comparison, the N-ethyl analog has a molecular weight of 123.16 g/mol and 2 rotatable bonds , while the N-propyl analog weighs 137.18 g/mol with 3 rotatable bonds . The incremental increase in molecular weight and conformational flexibility with the butyl chain can influence metabolic stability (by increasing steric hindrance at vulnerable sites) and protein binding characteristics, offering a distinct steric profile for structure-activity relationship (SAR) exploration.

Steric Profile vs Analogs
Cross-study comparable
MW 151.21 g/mol (4 rot. bonds) vs N-ethyl: 123.16 (2 rot. bonds)
Butyl steric profile supports SAR fine-tuning in kinase and GPCR programs
Conformational flexibility may influence metabolic stability; context-dependent
Molecular Weight Steric Bulk Metabolic Stability

N-Butylpyrimidin-2-amine Application Scenarios


CNS Lead Optimization via Balanced Lipophilicity

Given its favorable combination of moderate lipophilicity (XlogP = 1.8) and low TPSA (37.8 Ų) , N-butylpyrimidin-2-amine is an ideal scaffold for CNS-targeted lead optimization. Research teams working on neurological or psychiatric indications can leverage this building block to design analogs predicted to exhibit adequate blood-brain barrier penetration while maintaining drug-like properties.

GPCR Binding Affinity SAR Fine-Tuning

Class-level evidence demonstrates that the N-butyl substitution significantly contributes to high-affinity binding and subtype selectivity for cannabinoid CB1 receptors [1]. Researchers engaged in GPCR modulator development can utilize N-butylpyrimidin-2-amine as a privileged core to explore SAR around the alkyl chain, potentially unlocking improved potency and selectivity profiles across related receptor families.

Chemical Probes with Enhanced Membrane Permeability

The approximately 20- to 50-fold increase in predicted membrane permeability relative to the N-methyl analog (based on LogP difference) makes N-butylpyrimidin-2-amine a superior choice for developing cell-permeable chemical probes. This is particularly relevant for target engagement studies in intact cells or for phenotypic screening campaigns where robust intracellular exposure is critical for hit validation.

Kinase Inhibitor Intermediate with Optimized Steric Profile

The butyl group provides a distinct steric footprint (MW = 151.21 g/mol, 4 rotatable bonds) that can be exploited to modulate kinase inhibitor selectivity. Programs targeting the PLK family or related serine/threonine kinases can employ N-butylpyrimidin-2-amine as a versatile intermediate to generate focused libraries with varying alkyl chain lengths, systematically probing the steric tolerance of the ATP-binding pocket.

Application
Selection Property
Validation Focus
CNS lead optimization research
Balanced lipophilicity-TPSA profile
BBB penetration prediction review
GPCR modulator SAR studies
Reported CB1 receptor binding context
Subtype selectivity profiling
Cell-permeable probe development
Predicted membrane permeability profile
Intracellular target engagement assays
Kinase inhibitor library synthesis
Distinct steric and conformational profile
ATP-binding pocket steric tolerance

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18 linked technical documents
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